Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate
Description
The compound Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate is a complex iodinated organic molecule with a dual-component structure. The anion, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate, features a triiodinated aromatic ring with methylcarbamoyl substituents, which are common in contrast agents or thyroid hormone analogs due to iodine’s radiopacity and metabolic stability . The butanoate linker may influence pharmacokinetic properties such as tissue distribution and half-life.
Properties
CAS No. |
19080-47-8 |
|---|---|
Molecular Formula |
C21H32I3N3O10 |
Molecular Weight |
867.2 g/mol |
IUPAC Name |
methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate |
InChI |
InChI=1S/C14H15I3N2O5.C7H17NO5/c1-4-5(14(22)23)24-11-9(16)6(12(20)18-2)8(15)7(10(11)17)13(21)19-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h5H,4H2,1-3H3,(H,18,20)(H,19,21)(H,22,23);4-13H,2-3H2,1H3 |
InChI Key |
DYKAWQNMRVUWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)[O-])OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
- Chemical Name: Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate
- Key Features:
- Pentahydroxyhexyl azanium (a sugar derivative with multiple hydroxyl groups)
- Triiodinated aromatic ring (providing radiopacity)
- Bis(methylcarbamoyl) substituents (enhancing solubility and pharmacokinetics)
- Butanoate linker connecting the aromatic and sugar moieties
The iodinated aromatic portion is crucial for X-ray attenuation, while the sugar moiety improves biocompatibility and renal clearance.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound typically involves a multi-step synthesis process combining:
- Iodination of the aromatic precursor
- Introduction of methylcarbamoyl groups
- Attachment of the sugar moiety (methylated pentahydroxyhexyl azanium)
- Formation of the butanoate ester linkage
Stepwise Synthesis Details
Synthesis of the Iodinated Aromatic Core
- Starting from a phenolic compound, selective iodination is performed to introduce three iodine atoms at positions 2, 4, and 6 on the aromatic ring.
- This is achieved using electrophilic iodination reagents such as iodine monochloride or N-iodosuccinimide under controlled conditions to avoid over-iodination or side reactions.
- The iodinated intermediate is then reacted with methyl isocyanate or related reagents to introduce methylcarbamoyl groups at positions 3 and 5 on the aromatic ring.
Preparation of the Sugar Moiety
- The sugar component is derived from hexose sugars (e.g., glucose) which are methylated at the anomeric position to form methyl glycosides.
- The pentahydroxyhexyl azanium is generated by protonation or quaternization of the sugar amine group, ensuring positive charge for solubility and interaction with biological tissues.
Coupling via Butanoate Linker
- The iodinated aromatic carbamoyl intermediate is linked to the sugar moiety through a butanoate ester or amide linkage.
- This coupling is typically done using activated esters or carbodiimide-mediated coupling agents (e.g., EDC, DCC) to promote ester bond formation between the phenolic hydroxyl and the carboxyl group of butanoic acid derivatives.
- Reaction conditions are optimized to maximize yield and minimize side reactions such as hydrolysis.
Representative Preparation Scheme (Summary Table)
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Phenol derivative | Electrophilic iodination (ICl, NIS) | 2,4,6-triiodo phenol | Controlled temp, solvent polarity critical |
| 2 | Iodinated phenol | Methyl isocyanate or carbamoyl chloride | 3,5-bis(methylcarbamoyl)-2,4,6-triiodo phenol | Protecting groups may be used |
| 3 | Hexose sugar | Methylation (acidic methanol) | Methyl pentahydroxyhexyl glycoside | Anomeric selectivity important |
| 4 | Iodinated carbamoyl phenol + sugar | Coupling via butanoate linker, EDC/DCC | Final compound: this compound | Purification by chromatography |
Purification and Characterization
- The final product is purified using chromatographic techniques such as reversed-phase HPLC due to its polarity and complexity.
- Characterization includes:
- NMR spectroscopy (confirming sugar and aromatic substitutions)
- Mass spectrometry (molecular weight confirmation)
- Elemental analysis (iodine content)
- UV-Vis spectroscopy (iodine absorbance)
Research Findings and Optimization
Yield and Purity Optimization
- Studies indicate iodination efficiency depends heavily on solvent choice and temperature control.
- Carbamoylation requires precise stoichiometry to avoid over-substitution.
- Coupling yields improve significantly with carbodiimide coupling agents and mild bases to neutralize acid by-products.
Stability and Solubility
- Methylation of the sugar moiety enhances aqueous solubility.
- The presence of multiple hydroxyl groups contributes to hydrogen bonding, improving stability in solution.
- The iodinated aromatic core is stable under physiological pH but sensitive to strong reducing agents.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Iodination reagent | Iodine monochloride (ICl) | High regioselectivity, minimizes side products |
| Carbamoylation agent | Methyl isocyanate | Efficient methylcarbamoyl group introduction |
| Sugar methylation | Acidic methanol, 60°C | High yield of methyl glycoside |
| Coupling agent | EDC or DCC with DMAP catalyst | High coupling efficiency, minimal hydrolysis |
| Purification | Reversed-phase HPLC | High purity (>98%) confirmed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The azanium group can be reduced to form primary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides and nitriles.
Scientific Research Applications
Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, while the iodine atoms enhance its reactivity. The azanium group can interact with nucleophilic sites, leading to various biochemical effects. The compound’s unique structure allows it to modulate multiple pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with iodinated aromatic compounds and polyhydroxy ammonium salts. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Iodine Content: The triiodo-phenoxy group provides high radiopacity comparable to commercial contrast agents like Iohexol. However, the presence of methylcarbamoyl groups may reduce solubility compared to nonionic analogs .
- Hydrophilicity : The polyhydroxy ammonium cation enhances aqueous solubility, a critical advantage over purely lipophilic iodinated compounds like 2,3,5-triiodobenzoic acid .
- Stability : Methylcarbamoyl groups improve metabolic stability relative to ester-linked compounds (e.g., pesticide esters in ), which are prone to hydrolysis.
Research Findings
- Toxicity : Methylcarbamoyl groups are associated with lower acute toxicity compared to sulfonylurea-based pesticides (e.g., Tribenuron methyl ester) but may pose renal clearance challenges due to iodine content .
- Binding Affinity: The phenoxybutanoate linker may mimic thyroid hormone transporters, as seen in studies of iodinated aromatic acids .
Limitations of Available Data
The evidence provided lacks direct studies on the target compound. Structural comparisons are inferred from fragmented data on iodinated aromatics, ammonium salts, and methylcarbamoyl-containing pesticides. For instance:
- and describe complex spiro and heterocyclic compounds but lack relevance to the ammonium-phenoxybutanoate system .
Biological Activity
Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium; 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C23H36I3N3O10
- Molecular Weight : 895.259 g/mol
- CAS Number : 19080-54-7
The compound's structure includes a pentahydroxyhexyl moiety and a triiodophenoxy butanoate group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- Hydroxychavicol , a compound isolated from Piper betle, demonstrated antifungal activity against various strains of Candida species and Aspergillus species. The minimum inhibitory concentrations (MICs) ranged from 15.62 to 500 μg/ml for yeasts and 125 to 500 μg/ml for Aspergillus species .
Antioxidant Activity
Compounds with multiple hydroxyl groups are often associated with antioxidant properties. The presence of five hydroxyl groups in methyl(2,3,4,5,6-pentahydroxyhexyl)azanium suggests potential antioxidant activity. Research indicates that similar polyhydroxylated compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Case Studies and Research Findings
- Antifungal Activity
- Cytotoxicity Studies
- Investigations into the cytotoxic effects of related compounds have shown that they can induce apoptosis in cancer cell lines. This raises the possibility that methyl(2,3,4,5,6-pentahydroxyhexyl)azanium might also possess cytotoxic effects against specific tumor cells.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
